Product packaging for 1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol(Cat. No.:)

1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol

Cat. No.: B13614899
M. Wt: 188.15 g/mol
InChI Key: RHBJEOGDJQSLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol is an allylic alcohol derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. The compound features a prop-2-en-1-ol (allyl alcohol) chain attached to a 3,4,5-trifluorophenyl ring, a structure class known for its utility in constructing complex molecules . Allylic alcohols are widely recognized as key precursors in metal-catalyzed and metal-free reactions. Specifically, this compound can be used in frustrated Lewis pair (FLP)-catalyzed allylation reactions with electron-rich arenes, a green chemistry process where water is the sole byproduct . Furthermore, the 3,4,5-trifluorophenyl moiety is a privileged structure in medicinal chemistry, as the introduction of fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and bioavailability . As a reagent, it is valuable for the synthesis of more complex fluorinated compounds for pharmaceutical and materials science research . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3O B13614899 1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

IUPAC Name

1-(3,4,5-trifluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H7F3O/c1-2-8(13)5-3-6(10)9(12)7(11)4-5/h2-4,8,13H,1H2

InChI Key

RHBJEOGDJQSLOC-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=C(C(=C1)F)F)F)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3,4,5 Trifluorophenyl Prop 2 En 1 Ol and Analogues

De Novo Synthesis Strategies for 1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol

De novo synthesis of this compound can be achieved through the formation of the carbon-carbon bond between the trifluorophenyl ring and the propenol backbone. A common and straightforward approach involves the nucleophilic addition of a vinyl organometallic reagent to 3,4,5-trifluorobenzaldehyde (B150659). For instance, the Grignard reaction between vinylmagnesium bromide and 3,4,5-trifluorobenzaldehyde provides a direct route to the racemic form of the target allylic alcohol. google.comorgsyn.org

Stereoselective and Enantioselective Approaches to this compound

Achieving high levels of stereocontrol is crucial for the synthesis of biologically active molecules. Enantioselective synthesis of this compound can be approached through several methods, with the asymmetric reduction of the corresponding prochiral ketone, 1-(3,4,5-trifluorophenyl)prop-2-en-1-one, being a prominent strategy.

One of the most reliable methods for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. nrochemistry.comalfa-chemistry.comwikipedia.orgorganic-chemistry.orgyoutube.com This method employs a chiral oxazaborolidine catalyst, which coordinates with both the borane (B79455) reducing agent and the ketone, facilitating a highly face-selective hydride transfer. The use of (S)- or (R)-CBS catalysts can predictably lead to the formation of the corresponding (R)- or (S)-allylic alcohol with high enantiomeric excess.

Table 1: Representative Enantioselective Reduction of 1-(3,4,5-Trifluorophenyl)prop-2-en-1-one

Catalyst/ReagentProduct ConfigurationExpected Enantiomeric Excess (ee)
(S)-CBS catalyst, BH₃·THF(R)-1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol>95%
(R)-CBS catalyst, BH₃·THF(S)-1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol>95%

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Iridium, Manganese Catalysis)

Transition metal catalysis offers powerful and atom-economical methods for the synthesis of allylic alcohols. rsc.orgnih.govresearchgate.netresearchgate.netnih.gov

Palladium Catalysis: Palladium-catalyzed reactions, such as the allylation of aryl halides or the direct C-H allylation of arenes, are well-established. nih.govescholarship.orgnih.gov For the synthesis of the target compound, a palladium-catalyzed cross-coupling of a trifluorophenyl-containing precursor with an allylating agent could be envisioned.

Iridium Catalysis: Iridium-catalyzed asymmetric allylation of aldehydes has emerged as a highly effective method for the synthesis of chiral homoallylic alcohols. nih.govharvard.eduowlstown.netrsc.org These reactions often proceed with high levels of enantioselectivity and can be applied to a wide range of aldehyde substrates. The use of a chiral iridium complex to catalyze the addition of an allyl nucleophile to 3,4,5-trifluorobenzaldehyde would be a viable route to enantioenriched this compound.

Manganese Catalysis: Manganese-based catalysts have gained attention as more sustainable alternatives to precious metal catalysts. rsc.orgnih.govresearchgate.netresearchgate.netnih.gov Manganese-catalyzed cross-coupling reactions of allylic alcohols with various partners have been reported, showcasing the potential of this earth-abundant metal in C-C bond formation. rsc.orgresearchgate.net

Organocatalytic and Biocatalytic Pathways for Structural Assembly

In recent years, organocatalysis and biocatalysis have become increasingly important tools in asymmetric synthesis, offering environmentally benign alternatives to metal-catalyzed processes.

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to catalyze the asymmetric α-allylation of aldehydes. nih.govorganic-chemistry.org These reactions typically proceed through the formation of a chiral enamine intermediate, which then reacts with an allylating agent. organic-chemistry.org This methodology could be applied to the synthesis of precursors to this compound.

Biocatalysis: Enzymes, particularly reductases, offer a highly selective means of reducing α,β-unsaturated ketones to the corresponding allylic alcohols. researchgate.netresearchgate.netacs.orgnih.gov Ene-reductases and carbonyl reductases can exhibit high levels of enantio- and diastereoselectivity. The biocatalytic reduction of 1-(3,4,5-trifluorophenyl)prop-2-en-1-one using a suitable reductase would be an attractive green chemistry approach to the chiral alcohol. nih.gov

Photoinduced and Radical-Mediated Synthetic Routes

Photoinduced and radical-mediated reactions provide unique pathways for the formation of C-C bonds under mild conditions.

Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate allyl radicals from suitable precursors, which can then add to aldehydes. organic-chemistry.orgrsc.orgresearchgate.netacs.orgresearchgate.net Dual catalytic systems, often combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), can achieve efficient allylation of a wide range of aldehydes. rsc.orgacs.org

Radical-Mediated Synthesis: Radical addition reactions to carbonyls can also be employed. For instance, the generation of a vinyl radical followed by its addition to 3,4,5-trifluorobenzaldehyde could lead to the desired product. Radical reactions involving benzylic alcohols have also been explored for C-C bond formation. acs.orgdtu.dkresearchgate.netresearchgate.net

Functional Group Interconversion and Derivatization of Precursors to this compound

Reductive Transformations (e.g., from corresponding ketones or esters)

A highly convergent and widely used strategy for the synthesis of allylic alcohols is the 1,2-reduction of the corresponding α,β-unsaturated ketone. In the case of this compound, the precursor would be 1-(3,4,5-trifluorophenyl)prop-2-en-1-one. The key challenge in this transformation is to achieve chemoselective reduction of the carbonyl group in the presence of the conjugated double bond.

Several reducing agents are known to favor 1,2-reduction over 1,4-conjugate addition. The choice of reagent can significantly influence the outcome of the reaction.

Table 2: Chemoselective Reduction of 1-(3,4,5-Trifluorophenyl)prop-2-en-1-one

Reducing AgentTypical ConditionsExpected Outcome
Sodium borohydride (B1222165) (NaBH₄) / Cerium(III) chloride (CeCl₃) (Luche Reduction)Methanol, 0 °CHigh selectivity for 1,2-reduction to the allylic alcohol.
Diisobutylaluminium hydride (DIBAL-H)Toluene or THF, -78 °CGenerally provides good selectivity for 1,2-reduction.
Lithium aluminium hydride (LiAlH₄)Diethyl ether or THF, 0 °CCan lead to a mixture of 1,2- and 1,4-reduction products.
Meerwein-Ponndorf-Verley (MPV) ReductionAluminum isopropoxide, isopropanol (B130326)Highly chemoselective for the reduction of the carbonyl group. wikipedia.orgorganic-chemistry.orgalfa-chemistry.compw.liveacsgcipr.org

The Meerwein-Ponndorf-Verley (MPV) reduction is particularly noteworthy for its high chemoselectivity, proceeding via a six-membered ring transition state involving an aluminum alkoxide. wikipedia.orgorganic-chemistry.orgalfa-chemistry.compw.liveacsgcipr.org This method is often favored when other reducible functional groups are present in the molecule.

Olefination and Wittig-Type Approaches for Propene Moiety Formation

The formation of the prop-2-en-1-ol moiety attached to the 3,4,5-trifluorophenyl ring can be efficiently achieved through olefination reactions of the corresponding aldehyde, 3,4,5-trifluorobenzaldehyde. Among the most powerful and widely used olefination methods are the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction.

Wittig Reaction:

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene. wikipedia.orglibretexts.org For the synthesis of this compound, a two-carbon homologation of 3,4,5-trifluorobenzaldehyde is required. A plausible approach would involve the reaction of 3,4,5-trifluorobenzaldehyde with an acetaldehyde-derived ylide.

The general steps for a Wittig reaction are:

Preparation of the phosphonium (B103445) salt: This is typically achieved by the SN2 reaction of triphenylphosphine (B44618) with an appropriate alkyl halide. commonorganicchemistry.com

Formation of the ylide: The phosphonium salt is deprotonated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the nucleophilic ylide. commonorganicchemistry.com

Reaction with the carbonyl compound: The ylide then reacts with the aldehyde (3,4,5-trifluorobenzaldehyde) to form a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane. This four-membered ring intermediate then fragments to yield the desired alkene and triphenylphosphine oxide. echemi.com

The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides (e.g., those with simple alkyl substituents) typically lead to the (Z)-alkene, while stabilized ylides (e.g., those with electron-withdrawing groups) favor the formation of the (E)-alkene. wikipedia.org

Table 1: Representative Wittig Reaction Conditions for Analogous Aldehydes
AldehydeYlide PrecursorBaseSolventProduct (Alkene)Yield (%)Reference
BenzaldehydeEthyl(triphenyl)phosphonium bromiden-BuLiTHF1-Phenylpropene~85 (Z/E mixture)General Textbook Example
4-FluorobenzaldehydeMethyltriphenylphosphonium iodideNaHDMSO4-Fluorostyrene>90General Textbook Example
4-(Trifluoromethyl)benzaldehydeEthyl triphenylphosphonium bromideKHMDSTHF1-(4-(Trifluoromethyl)phenyl)prop-1-ene88 (E/Z = 1:4)Fictionalized Example based on known reactivity

Horner-Wadsworth-Emmons (HWE) Reaction:

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgalfa-chemistry.com This reaction typically provides excellent (E)-stereoselectivity for the resulting alkene. wikipedia.org The by-product, a water-soluble phosphate (B84403) ester, is also more easily removed than the triphenylphosphine oxide generated in the Wittig reaction, simplifying purification. wikipedia.orgalfa-chemistry.com

The key steps in an HWE reaction are:

Preparation of the phosphonate ester: This is often accomplished via the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide.

Generation of the phosphonate carbanion: The phosphonate ester is deprotonated with a base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Reaction with the carbonyl compound: The phosphonate carbanion reacts with the aldehyde (3,4,5-trifluorobenzaldehyde) to form the alkene.

For the synthesis of an α,β-unsaturated ester, which could be a precursor to the desired allylic alcohol via reduction, a phosphonoacetate reagent would be used.

Table 2: Representative Horner-Wadsworth-Emmons Reaction Conditions
AldehydePhosphonate ReagentBaseSolventProduct (α,β-Unsaturated Ester)Yield (%)Reference
BenzaldehydeTriethyl phosphonoacetateNaHTHFEthyl cinnamate>90General Textbook Example
4-ChlorobenzaldehydeTrimethyl phosphonoacetateK2CO3MethanolMethyl 4-chlorocinnamate95Fictionalized Example based on known reactivity
2,4-DifluorobenzaldehydeDiethyl (cyanomethyl)phosphonateNaHDME(E)-3-(2,4-Difluorophenyl)acrylonitrile85Fictionalized Example based on known reactivity

To obtain this compound directly, a Grignard-type addition of a vinyl nucleophile to 3,4,5-trifluorobenzaldehyde is another highly effective strategy. The reaction of vinylmagnesium bromide with 3,4,5-trifluorobenzaldehyde would directly yield the target allylic alcohol after an aqueous workup.

Scale-Up Considerations and Process Optimization for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and product quality. asianpharmtech.comlucideon.com

Key Scale-Up Challenges and Optimization Strategies:

Reagent Selection and Cost: On a large scale, the cost of reagents becomes a critical factor. For Wittig-type reactions, the stoichiometric use of triphenylphosphine and strong bases like n-butyllithium can be expensive and generate significant waste. The HWE reaction is often preferred for industrial applications due to the lower cost of phosphonate reagents and easier purification. wikipedia.org For a Grignard approach, the cost and handling of large quantities of magnesium and vinyl bromide must be considered.

Reaction Conditions:

Temperature Control: Olefination and Grignard reactions are often exothermic. aiche.org Effective heat management is crucial on a large scale to prevent runaway reactions. This can be achieved through the use of jacketed reactors, controlled addition rates of reagents, and efficient stirring.

Solvent Selection: The choice of solvent impacts reaction kinetics, solubility of reagents and intermediates, and downstream processing. Ethereal solvents like THF and diethyl ether, commonly used in these reactions, are highly flammable and require specialized handling and recovery systems. quora.com Process optimization may involve exploring less hazardous or more easily recyclable solvents.

Reaction Time: Optimizing reaction times is essential for maximizing reactor throughput. In-process controls (IPC), such as HPLC or GC, can be used to monitor reaction progress and determine the optimal endpoint.

Work-up and Purification:

By-product Removal: The removal of by-products such as triphenylphosphine oxide (from Wittig) or phosphate esters (from HWE) can be challenging on a large scale. The aqueous solubility of the HWE by-products simplifies their removal. wikipedia.org For Grignard reactions, quenching and removal of magnesium salts need to be optimized.

Product Isolation: Crystallization, distillation, or chromatography are common purification techniques. The choice of method will depend on the physical properties of this compound and the required purity. Process optimization will focus on maximizing yield and minimizing solvent usage during purification.

Safety Considerations:

Highly Reactive Reagents: The use of pyrophoric reagents like n-butyllithium and highly reactive Grignard reagents requires strict anhydrous conditions and inert atmospheres to prevent fires and explosions. aiche.org

Fluorinated Compounds: While generally stable, the thermal stability of fluorinated intermediates and the final product should be assessed to avoid decomposition at elevated temperatures during reaction or purification.

Process Analytical Technology (PAT): The implementation of PAT tools can provide real-time monitoring of critical process parameters, leading to improved process understanding, control, and consistency, which is a key aspect of modern pharmaceutical manufacturing. asianpharmtech.com

Table 3: General Process Optimization Parameters for Olefination and Grignard Reactions
ParameterLaboratory ScalePilot/Industrial ScaleOptimization Goal
Reaction Temperature -78 °C to refluxPrecise control within a narrow rangeEnsure safety, minimize side reactions, control kinetics
Reagent Addition Manual, rapidSlow, controlled addition via pumpsManage exotherms, maintain stoichiometry
Mixing Magnetic stirringMechanical stirring (impeller design is critical)Ensure homogeneity, improve heat and mass transfer
Work-up Separatory funnel extractionsJacketed vessels with automated phase separationIncrease throughput, minimize solvent use
Purification Flash chromatographyCrystallization, distillationImprove efficiency, reduce cost, increase purity

Chemical Reactivity and Mechanistic Pathways of 1 3,4,5 Trifluorophenyl Prop 2 En 1 Ol

Electrophilic and Nucleophilic Reactivity of the Allylic Alcohol Moiety

The allylic alcohol moiety, consisting of the hydroxyl group and the adjacent alkene, is the primary site of reactivity in 1-(3,4,5-trifluorophenyl)prop-2-en-1-ol. It can participate in reactions as both an electrophile (after activation of the hydroxyl group) and a nucleophile.

The lone pairs on the oxygen atom of the hydroxyl group confer nucleophilic character, allowing it to react with various electrophiles.

Esterification: The hydroxyl group can be acylated to form esters. This typically involves reaction with an acyl halide or anhydride (B1165640) under basic conditions, or with a carboxylic acid under acidic catalysis (Fischer esterification).

Etherification: Formation of an ether can be achieved, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Oxidation: Allylic alcohols can be oxidized to form α,β-unsaturated aldehydes or ketones. The specific product depends on the oxidizing agent used. For instance, oxidation with manganese dioxide (MnO₂) is a common method for selectively oxidizing allylic alcohols. N-Heterocyclic carbenes (NHCs) have also been shown to catalyze the oxidation of various allylic and benzylic alcohols to esters in the presence of manganese(IV) oxide. organic-chemistry.org This one-pot process provides an efficient route to ester derivatives. organic-chemistry.org

A summary of potential oxidation reactions is presented in the table below.

Oxidizing AgentTypical Product from a Secondary Allylic Alcohol
Manganese Dioxide (MnO₂)α,β-Unsaturated Ketone
Pyridinium Chlorochromate (PCC)α,β-Unsaturated Ketone
NHC/MnO₂/Alcoholα,β-Unsaturated Ester

Data sourced from general principles of organic chemistry and specific findings on NHC-catalyzed oxidations. organic-chemistry.org

The π-bond of the alkene is electron-rich and susceptible to attack by electrophiles.

Cycloadditions: The double bond can participate in cycloaddition reactions. A key example is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with the alkene (the dipolarophile) to form a five-membered ring. For example, nitrile oxides, often generated in situ, react with alkenes to yield isoxazolines. mdpi.com The regioselectivity of such reactions with styrene (B11656) derivatives is well-established, and the electronic nature of the trifluorophenyl group would be expected to influence the outcome.

Hydrogenation: The alkene can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under an atmosphere of hydrogen gas. This would convert this compound into 1-(3,4,5-trifluorophenyl)propan-1-ol.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond is a characteristic reaction of alkenes. wikipedia.orgkhanacademy.org The reaction proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com Subsequent backside attack by the halide ion results in anti-addition, yielding a vicinal dihalide. masterorganicchemistry.com For an unsymmetrical alkene like the target compound, the attack of the nucleophile in the second step would occur at the more substituted carbon (the benzylic position), which can better stabilize the partial positive charge in the transition state. masterorganicchemistry.com

C-C Bond Cleavage Reactions and Rearrangements

Under specific conditions, allylic alcohols can undergo reactions involving the cleavage of carbon-carbon bonds or skeletal rearrangements.

C-C Bond Cleavage: The cleavage of C-C bonds at allylic positions is a challenging but synthetically useful transformation. researchgate.netnih.gov Methods like retro-allylation and deallylation can cleave the C-C σ bond at the allylic position. researchgate.netnih.gov For instance, cobalt-catalyzed aerobic C-C bond cleavage of tertiary allylic alcohols provides a method to produce ketones. acs.orgnih.govchemistryviews.org While the subject molecule is a secondary alcohol, related radical-based mechanisms could potentially be adapted.

Rearrangements: Allylic alcohols are known to undergo rearrangement reactions, often catalyzed by acid or transition metals. researchgate.netlibretexts.org A common rearrangement is the acs.orgacs.org-sigmatropic rearrangement. The Overman rearrangement, for example, converts allylic alcohols into allylic amines via the acs.orgacs.org-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate. organic-chemistry.org This proceeds with a clean 1,3-transposition of the functional groups. organic-chemistry.org Acid-catalyzed rearrangements can also occur, proceeding through an allylic carbocation intermediate, which can then be trapped by a nucleophile at either end of the allylic system.

Allylic Functionalization and Substitution Reactions

Allylic functionalization involves the introduction of a new group at the allylic position. In many cases, this occurs via a substitution mechanism where the hydroxyl group is converted into a good leaving group. Transition metal catalysis is a powerful tool for achieving allylic substitutions with a wide range of nucleophiles, including those for forming C-C, C-N, C-O, and C-S bonds. researchgate.net Selenium-π-acid catalysis has also emerged as a method for the regiocontrolled functionalization of internal olefins. rsc.org Furthermore, allylic fluorination can be achieved using various dehydroxyfluorination reagents, although these reactions often proceed with a significant S_N1 component via an allylic carbocation, which can lead to mixtures of regioisomers. researchgate.net

Role as a Chiral Building Block in Complex Molecule Synthesis

When prepared in an enantiomerically pure form, this compound becomes a valuable chiral building block. The trifluoromethyl group and other fluorinated motifs are of significant interest in medicinal chemistry, and methods for the asymmetric synthesis of such molecules are highly sought after. nih.gov Transition metal-catalyzed asymmetric allylic substitution reactions are powerful methods for constructing stereocenters. nih.gov The two functional handles of the chiral alcohol—the hydroxyl group and the alkene—can be manipulated in a stereocontrolled fashion to introduce new stereocenters and build molecular complexity. For example, the synthesis of trifluoromethyl-substituted homoallylic α-tertiary NH₂-amines has been achieved with high regio- and enantioselectivity using boronate reagents and a chiral boryl catalyst. nih.gov

Influence of the Trifluorophenyl Group on Reaction Kinetics and Regioselectivity

The 3,4,5-trifluorophenyl group exerts a profound influence on the reactivity of the molecule through its strong electron-withdrawing inductive effect.

Influence on Kinetics: The electron-withdrawing nature of the ring affects reaction rates. nih.gov

It increases the acidity of the hydroxyl proton, making deprotonation easier.

It destabilizes any positive charge that develops on the adjacent benzylic carbon. This will significantly slow down reactions that proceed through an allylic carbocation intermediate (e.g., S_N1-type substitutions or certain acid-catalyzed rearrangements).

Conversely, it would stabilize any negative charge on the adjacent carbon, potentially accelerating reactions that proceed through carbanionic intermediates.

Influence on Regioselectivity: Regioselectivity is the preference for bond formation at one position over another. wikipedia.org The electronic properties of the trifluorophenyl group are critical in determining the outcome of reactions where multiple constitutional isomers can be formed. wikipedia.org

In electrophilic additions to the alkene (e.g., halohydrin formation), the electron-withdrawing ring will influence the polarization of the double bond and the relative stability of the intermediates. Following Markovnikov's rule, the electrophile will add to the less substituted carbon, and the nucleophile will add to the more substituted (benzylic) carbon, as this position, despite being destabilized by the ring, is still better able to support a positive charge than the terminal carbon.

In transition-metal-catalyzed allylic substitutions, the electronic nature of the substituent can influence which terminus of the π-allyl-metal intermediate is attacked by the nucleophile.

The introduction of fluorine-containing groups can direct the regioselectivity of certain reactions, such as in cycloadditions or transition-metal-catalyzed processes. nih.govrsc.orgmdpi.com

The table below summarizes the expected electronic effects on various reaction types.

Reaction TypeExpected Effect of Trifluorophenyl Group
Deprotonation of -OHRate enhanced (proton is more acidic)
S_N1-type Allylic SubstitutionRate decreased (destabilization of allylic carbocation)
Electrophilic Addition to AlkeneRate may be decreased, regioselectivity governed by benzylic position
Nucleophilic attack on π-allyl-metal complexInfluences regioselectivity of nucleophilic attack

Investigation of Reaction Mechanisms through Advanced Kinetic and Isotopic Labeling Studies

A comprehensive review of available scientific literature indicates that specific, in-depth kinetic and isotopic labeling studies focusing exclusively on the reaction mechanisms of this compound have not been extensively reported. The investigation of reaction pathways for this particular fluorinated aryl allyl alcohol, therefore, relies on drawing parallels with mechanistic studies conducted on analogous substituted phenyl allyl alcohols and related compounds. The presence of the trifluorophenyl group is anticipated to significantly influence the electronic environment of the alcohol and the adjacent allylic system, thereby affecting reaction rates and favoring specific mechanistic pathways.

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom at a particular position in a reactant molecule with one of its heavier, non-radioactive isotopes (e.g., replacing hydrogen-1 with deuterium (B1214612), or carbon-12 with carbon-13), it is possible to follow the transformation of that specific part of the molecule. The position of the isotopic label in the product molecules can be determined using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This provides unambiguous evidence for bond-making and bond-breaking events and can help to distinguish between different possible reaction mechanisms.

Furthermore, the measurement of kinetic isotope effects (KIEs) can offer detailed information about the transition state of a reaction. A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. A secondary KIE can be observed even if the bond to the isotopic atom is not directly involved in the reaction, providing information about changes in hybridization or the steric environment of the labeled position during the reaction.

While specific data tables for this compound are not available, the table below illustrates the type of data that would be generated from kinetic studies on a hypothetical reaction of a substituted phenyl allyl alcohol. This hypothetical data is presented for illustrative purposes to demonstrate how such information would be used to probe reaction mechanisms.

Hypothetical Kinetic Data for the Acid-Catalyzed Dehydration of a Substituted Phenyl Allyl Alcohol

Entry [Substrate] (M) [H⁺] (M) Initial Rate (M/s)
1 0.1 0.1 1.5 x 10⁻⁵
2 0.2 0.1 3.0 x 10⁻⁵

This table is for illustrative purposes only and does not represent experimental data for this compound.

From this hypothetical data, one could infer that the reaction is first order with respect to both the substrate and the acid catalyst, suggesting a mechanism where the protonation of the alcohol is the first step, followed by a rate-determining step involving the protonated substrate.

Similarly, an isotopic labeling study might involve the synthesis of this compound with a deuterium label at the carbinol carbon (the carbon bearing the hydroxyl group). The fate of this deuterium atom in a subsequent reaction, for example, an oxidation or a rearrangement, would provide direct evidence for the mechanistic pathway.

In the absence of direct experimental studies on this compound, the investigation of its reaction mechanisms remains a subject for future research. The application of advanced kinetic and isotopic labeling techniques will be indispensable in unraveling the intricate details of its chemical reactivity.

Advanced Spectroscopic and Supramolecular Characterization of 1 3,4,5 Trifluorophenyl Prop 2 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for determining the precise molecular structure of 1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments would enable a complete assignment of all proton, carbon, and fluorine signals and provide detailed information on stereochemistry and conformation.

Elucidation of Stereochemistry and Conformational Analysis (e.g., NOESY, COSY, HSQC, HMBC)

The structural backbone of this compound can be meticulously mapped out using a suite of 2D NMR experiments. researchgate.net

¹H and ¹³C NMR: A standard ¹H NMR spectrum would reveal distinct signals for the hydroxyl proton (-OH), the methine proton (-CH(OH)-), the three vinyl protons of the prop-2-en-1-ol moiety, and the two aromatic protons on the trifluorophenyl ring. The corresponding ¹³C NMR spectrum would show signals for the nine carbon atoms in their unique chemical environments.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show correlations between the methine proton and the adjacent vinyl proton, as well as among the three protons of the vinyl group, confirming the prop-2-en-1-ol fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms (¹J-coupling). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, such as the methine proton to the carbinol carbon and the aromatic protons to their respective carbons on the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. Key HMBC correlations would be expected from the methine proton to the carbons of the aromatic ring and the vinyl group, unequivocally connecting the phenyl and propenol moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate the molecule's preferred three-dimensional conformation in solution, NOESY experiments are employed. This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY could reveal spatial proximities between the protons of the phenyl ring and those on the allyl alcohol side chain, offering insights into the rotational conformation around the C-C single bond.

Table 1: Expected 2D NMR Correlations for Structural Elucidation
ExperimentCorrelating NucleiExpected Key CorrelationsInformation Gained
COSY ¹H ↔ ¹H-CH(OH) ↔ -CH =CH₂-CH=CH₂ ↔ -CH =CH₂Confirms the connectivity of the prop-2-en-1-ol side chain.
HSQC ¹H ↔ ¹³C (1-bond)Aromatic H ↔ Aromatic C-CH(OH) ↔ -C H(OH)Vinyl H ↔ Vinyl CAssigns each carbon to its directly attached proton(s).
HMBC ¹H ↔ ¹³C (2-3 bonds)-CH(OH) ↔ Aromatic C-CH(OH) ↔ Vinyl CAromatic H ↔ Other Aromatic CConfirms the connection between the phenyl ring and the side chain; assigns quaternary carbons.
NOESY ¹H ↔ ¹H (through space)Aromatic H ↔ Side Chain HProvides data on the molecule's preferred 3D conformation and stereochemistry.

¹⁹F NMR for Probing Electronic Environment of Fluorine Atoms

Given the presence of three fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for characterizing this molecule. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to sharp signals and a wide chemical shift range, which makes it highly sensitive to the local electronic environment. wikipedia.orgthermofisher.com

For the 3,4,5-trifluorophenyl group, two distinct signals are expected due to molecular symmetry:

A signal for the single fluorine atom at the C4 position (para to the side chain).

A signal for the two equivalent fluorine atoms at the C3 and C5 positions (meta to the side chain).

The C4 fluorine signal would be expected to appear as a triplet due to coupling with the two adjacent C3 and C5 fluorines. Conversely, the signal for the C3/C5 fluorines would appear as a doublet, as they are coupled to the single C4 fluorine. Further splitting of these signals could occur due to smaller, long-range couplings with the aromatic protons. The precise chemical shifts of these fluorine signals provide a sensitive probe of the electron distribution within the aromatic ring. thermofisher.comnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. mt.com These two methods are often complementary. For this compound, key functional groups would produce characteristic absorption or scattering bands. researchgate.netsemanticscholar.org

O-H Stretch: A strong, broad absorption band in the FT-IR spectrum, typically between 3200-3600 cm⁻¹, is the hallmark of the alcohol's hydroxyl group, with the broadening resulting from hydrogen bonding. libretexts.org

C-H Stretches: Aromatic and vinyl C-H stretching vibrations are expected to appear above 3000 cm⁻¹. ajchem-a.com

C=C Stretches: Vibrations from the alkene and aromatic C=C double bonds would likely be observed in the 1500-1650 cm⁻¹ region. researchgate.net

C-O Stretch: A strong C-O stretching band, characteristic of alcohols, would be present in the 1000-1250 cm⁻¹ range. spectroscopyonline.com

C-F Stretches: Strong, intense absorption bands in the 1100-1400 cm⁻¹ region of the FT-IR spectrum are characteristic of C-F bonds and would be a prominent feature for this trifluorinated compound. ajchem-a.com

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C double bond, which often produce strong Raman scattering signals. researchgate.net

Table 2: Predicted Characteristic Vibrational Modes
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Primary Technique
O-HStretch3200 - 3600 (broad)FT-IR
Aromatic/Vinyl C-HStretch3000 - 3100FT-IR, Raman
C=C (Aromatic/Alkene)Stretch1500 - 1650FT-IR, Raman
C-OStretch1000 - 1250FT-IR
C-FStretch1100 - 1400FT-IR

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. mdpi.comnih.gov For this compound (C₉H₇F₃O), the calculated exact mass is 188.0449 g/mol . HRMS would verify this mass to within a few parts per million (ppm), confirming the molecular formula. researchgate.netresearchgate.net

Tandem MS (MS/MS) experiments would be used to analyze the fragmentation pathways of the molecular ion. The fragmentation pattern provides valuable structural information. Common fragmentation patterns for alcohols include the loss of water and alpha-cleavage. whitman.eduyoutube.comlibretexts.org

Potential fragmentation pathways include:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), leading to a fragment ion at m/z 170.0343.

Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the phenyl ring would result in fragments corresponding to the trifluorophenyl cation or related structures.

Loss of Vinyl Group: Cleavage could also result in the loss of a vinyl radical (•C₂H₃, 27 Da).

Table 3: Plausible HRMS Fragments
Ion FormulaDescriptionCalculated m/z
[C₉H₇F₃O]⁺•Molecular Ion188.0449
[C₉H₅F₃]⁺•Loss of H₂O170.0343
[C₇H₄F₃O]⁺Loss of •C₂H₃161.0214
[C₆H₂F₃]⁺Trifluorophenyl fragment131.0108

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. unair.ac.id The chromophore in this compound consists of the trifluorophenyl ring in conjugation with the adjacent C=C double bond. This system is expected to exhibit π → π* electronic transitions, resulting in characteristic absorption bands in the UV region. nih.govresearchgate.net

The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring. The presence of the electron-withdrawing fluorine atoms on the phenyl ring would likely influence the energy of the molecular orbitals and thus shift the absorption maxima compared to an unsubstituted analogue. rsc.orgnih.gov

X-Ray Crystallography for Solid-State Structural Elucidation (if crystalline form available)

Should a suitable single crystal of this compound be grown, single-crystal X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. wikipedia.orgnih.gov This powerful technique yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. researchgate.netnih.gov

Furthermore, X-ray crystallography reveals the details of the crystal packing and intermolecular interactions. spast.org For this molecule, the hydroxyl group is capable of forming hydrogen bonds, which would likely be a dominant feature in the crystal lattice, influencing how the molecules arrange themselves. Other weaker interactions, such as C-H···F contacts, may also play a role in the supramolecular architecture.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if enantiomerically enriched)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the investigation of chiral molecules. ntu.edu.sgwikipedia.org It measures the differential absorption of left- and right-circularly polarized light by an optically active compound. smoldyn.org Since this compound possesses a stereogenic center at the carbon atom bearing the hydroxyl group, its enantiomers will interact differently with circularly polarized light, making CD spectroscopy a suitable method for its chiral analysis, provided the sample is enantiomerically enriched.

When an enantiomerically enriched sample of this compound is analyzed, its CD spectrum is expected to exhibit characteristic bands, known as Cotton effects, at wavelengths corresponding to its electronic transitions. nih.gov The sign of the Cotton effect (positive or negative) is indicative of the absolute configuration of the predominant enantiomer. For instance, the (R)-enantiomer might show a positive Cotton effect at a specific wavelength, while the (S)-enantiomer would display a nearly mirror-image spectrum with a negative Cotton effect at the same wavelength. nih.gov

The magnitude of the CD signal, typically expressed as molar ellipticity ([θ]), is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov This relationship allows for the quantitative determination of the enantiomeric composition of a mixture. creative-proteomics.com By comparing the CD spectrum of a sample of unknown enantiomeric purity to that of a pure enantiomer, the enantiomeric excess can be accurately calculated. While experimental data for this specific compound is not publicly available, a hypothetical representation of CD spectral data is presented in Table 1.

Table 1: Hypothetical Circular Dichroism Data for Enantiomers of this compound

EnantiomerWavelength (λmax, nm)Molar Ellipticity ([θ]), deg·cm²·dmol⁻¹
(R)-enantiomer215+15,000
(S)-enantiomer215-15,000

Note: The data presented in this table is hypothetical and serves to illustrate the expected output from a CD spectroscopic analysis.

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric Excess Determination

Advanced chromatographic techniques are indispensable for establishing the purity and determining the enantiomeric composition of chiral compounds like this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for the separation and quantification of enantiomers. csfarmacie.czphenomenex.com The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. chiralpedia.com These differential interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation. csfarmacie.cz

For the separation of the enantiomers of this compound, a screening of various commercially available CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), would be the initial step. researchgate.netnih.gov The separation can be optimized by adjusting the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) and other chromatographic parameters like flow rate and temperature. nih.gov

Once the enantiomers are separated, the peak areas in the resulting chromatogram can be used to determine the enantiomeric excess (% ee) of the mixture. The % ee is calculated using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100, where Area₁ and Area₂ are the peak areas of the two enantiomers. A hypothetical Chiral HPLC result is shown in Table 2.

Table 2: Hypothetical Chiral HPLC Data for the Resolution of this compound Enantiomers

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (% ee)
(R)-enantiomer8.51500090%
(S)-enantiomer10.21500

Note: This data is hypothetical and illustrates a potential outcome of a successful chiral HPLC separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for assessing the purity of a substance by separating volatile compounds and identifying them based on their mass-to-charge ratio. researchgate.net For a compound like this compound, GC-MS analysis would provide information on its identity, and the presence and identity of any volatile impurities. Due to the presence of a polar hydroxyl group, derivatization may be necessary to enhance its volatility and thermal stability for GC analysis.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and affinity for the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules, which then fragment in a reproducible pattern. The resulting mass spectrum is a unique "fingerprint" of the compound, showing the molecular ion (if stable enough to be observed) and various fragment ions. nist.gov The presence of additional peaks in the total ion chromatogram would signify impurities, which can often be identified by their respective mass spectra. nih.govnih.gov The mass spectra of fluorinated compounds can be particularly informative due to the characteristic isotopic patterns and fragmentation pathways. nist.govnist.gov A summary of hypothetical GC-MS data is presented in Table 3.

Table 3: Hypothetical GC-MS Data for this compound

ParameterValue
Retention Time (min)12.3
Molecular Ion (M⁺) (m/z)200
Key Fragment Ions (m/z)181 ([M-F]⁺), 171 ([M-CHO]⁺), 159 ([C₆H₂F₃CO]⁺), 145 ([C₆H₂F₃]⁺)

Note: The mass spectral data is predicted and hypothetical, intended to represent the type of information obtained from a GC-MS analysis.

Computational and Theoretical Studies on 1 3,4,5 Trifluorophenyl Prop 2 En 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. DFT methods, particularly using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are commonly employed for a balance of accuracy and computational cost in studying organic molecules. ajchem-a.commdpi.com

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a flexible molecule like 1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol, which has rotatable bonds, a conformational analysis or a Potential Energy Surface (PES) scan is crucial to identify the global minimum energy structure among various possible conformers. researchgate.net This optimized geometry is the basis for all subsequent property calculations.

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. researchgate.net

Ionization Potential (IP): This is the energy required to remove an electron from a molecule, which can be related to the energy of the HOMO (IP ≈ -EHOMO). A high ionization potential signifies good chemical stability. researchgate.net

Electron Affinity (EA): This is the energy released when an electron is added to a molecule, related to the energy of the LUMO (EA ≈ -ELUMO). A molecule with a high electron affinity is more likely to accept electrons. researchgate.net

These parameters are key to understanding the molecule's electronic behavior and its potential for charge transfer interactions.

Table 1: Key Electronic Structure Parameters

Parameter Definition Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the ability to donate an electron.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the ability to accept an electron.
Energy Gap (ΔE) ΔE = ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. irjweb.com
Ionization Potential (IP) Energy required to remove an electron. A high IP suggests high stability. researchgate.net
Electron Affinity (EA) Energy released upon gaining an electron. A high EA suggests a good electron acceptor. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other species. The MEP map uses a color scale to denote different regions of electrostatic potential:

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net For this compound, these would likely be centered on the oxygen and fluorine atoms.

Blue: Regions of positive potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.net These are typically found around hydrogen atoms.

Green: Regions of neutral potential. researchgate.net

From the electronic parameters, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. irjweb.com

Prediction and Simulation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, providing a theoretical counterpart to experimental data.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. The calculations yield the frequencies and intensities of the molecule's fundamental vibrational modes. researchgate.net These theoretical spectra are crucial for assigning the vibrational bands observed in experimental FT-IR and FT-Raman spectra. ajchem-a.com It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental results. ajchem-a.com

The electronic absorption spectrum (UV-Vis) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). sapub.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. sapub.org These calculations often investigate the effect of different solvents on the electronic spectrum, as solvent polarity can influence the energies of the molecular orbitals and thus the absorption wavelengths. researchgate.netunair.ac.id For this compound, the key transitions would likely be π → π* transitions within the phenyl ring and the propene moiety.

NMR Chemical Shift Predictions (¹H, ¹³C, ¹⁹F)

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, serving as an invaluable aid in structure elucidation and verification. For this compound, theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be accurately estimated using quantum mechanical calculations, primarily through Density Functional Theory (DFT). rsc.orgaps.org The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, which effectively handles the issue of gauge-dependence in magnetic shielding calculations. nih.govresearchgate.net

Typically, the process involves an initial geometry optimization of the molecule's conformational space using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31+G(d,p)). nih.gov Following optimization, NMR shielding tensors (σ) are calculated at the same or a higher level of theory. These absolute shielding values are then converted into chemical shifts (δ) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. To improve accuracy and correct for systematic errors, the calculated values are often linearly scaled based on correlations established from a training set of known molecules. nih.govnrel.gov

The predicted chemical shifts for this compound, based on these computational methodologies, are presented below. It is important to note that the chemical shift of the hydroxyl proton (-OH) is particularly sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.

Predicted ¹H NMR Chemical Shifts

Predicted ¹³C NMR Chemical Shifts

Predicted ¹⁹F NMR Chemical Shifts

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling is a cornerstone for elucidating complex reaction mechanisms, providing insights into pathways, intermediates, and the energetics of chemical transformations. For this compound, computational methods can be employed to investigate a variety of potential reactions, including the oxidation of the allylic alcohol, electrophilic addition across the double bond, and reactions involving the trifluorophenyl ring.

The exploration of a reaction mechanism involves mapping the potential energy surface (PES). Using quantum chemical methods like DFT, the geometries of all relevant species—reactants, intermediates, products, and, crucially, transition states (TS)—are optimized. A transition state represents the highest energy point along the reaction coordinate and is characterized computationally as a first-order saddle point with exactly one imaginary vibrational frequency. mit.edu

Once a transition state structure is located, its connection to the intended reactants and products is confirmed by an Intrinsic Reaction Coordinate (IRC) calculation. This analysis traces the minimum energy path downhill from the TS, ensuring it leads to the correct energy minima. acs.org The energy difference between the transition state and the reactants defines the activation energy barrier (ΔG‡), a critical factor in determining reaction kinetics.

For this compound, a theoretical study could model its reaction with an oxidizing agent. The mechanism would likely involve locating the transition state for hydrogen abstraction from the hydroxyl group or the carbinol carbon. Computational analysis would reveal the activation barriers for competing pathways, offering predictions about the reaction's feasibility and selectivity. Similarly, modeling the acid-catalyzed dehydration would involve identifying the transition state for water elimination following protonation of the hydroxyl group. Such studies provide a molecular-level understanding of reaction dynamics that is often inaccessible through experimental means alone. rsc.org

Non-Linear Optical (NLO) Properties and Second Harmonic Generation (SHG) Predictions

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a material is fundamentally linked to its molecular structure. Computational chemistry offers a predictive framework for screening molecules for potential NLO activity by calculating the molecular hyperpolarizability. researchgate.netinoe.ro

The primary indicator of second-order NLO activity at the molecular level is the first hyperpolarizability (β). scielo.org.mx Molecules that exhibit large β values typically feature a combination of electron-donating and electron-accepting groups linked by a π-conjugated system, which facilitates intramolecular charge transfer upon excitation by an intense light source. In this compound, the 3,4,5-trifluorophenyl ring acts as a potent electron-withdrawing group due to the high electronegativity of fluorine. The prop-2-en-1-ol moiety can act as a weak π-donor system. This donor-acceptor characteristic suggests that the molecule may possess NLO properties.

DFT calculations are the standard method for predicting NLO properties. Functionals designed to accurately describe long-range and charge-transfer phenomena, such as CAM-B3LYP, are often employed. researchgate.net These calculations yield the components of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) tensors. For a material to exhibit bulk NLO effects like Second Harmonic Generation (SHG), it must crystallize in a non-centrosymmetric space group, a property that cannot be determined from molecular calculations alone but is a prerequisite for the constructive alignment of molecular hyperpolarizabilities. rsc.org

Predicted Molecular NLO Properties

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules in the condensed phase, offering detailed insights into solvent effects and intermolecular interactions over time. For this compound, MD simulations can be used to understand its behavior in various solvent environments, which is crucial for predicting its solubility, reactivity, and aggregation properties.

An MD simulation begins by constructing a system consisting of one or more solute molecules placed in a simulation box filled with explicit solvent molecules (e.g., water, chloroform, or DMSO). The interactions between all atoms are described by a molecular mechanics force field, such as GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations). The system's evolution is then simulated by integrating Newton's equations of motion, generating a trajectory that details the position and velocity of every atom over time. github.io

Analysis of the MD trajectory can reveal critical information about solvation and intermolecular forces:

Solvation Structure: Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute. rsc.org For instance, an RDF for the oxygen of water around the hydroxyl hydrogen of the solute would provide a clear picture of the hydrogen-bonding environment. Similarly, RDFs around the fluorine atoms can elucidate how the trifluorophenyl group structures the local solvent environment. nih.gov

Hydrogen Bonding: The trajectory can be analyzed to quantify the number, lifetime, and geometry of hydrogen bonds formed between the solute's hydroxyl group and solvent molecules. This is essential for understanding its properties in protic solvents.

Intermolecular Interactions: In simulations with multiple solute molecules, the potential for self-aggregation can be studied. The analysis would focus on identifying dominant interaction modes, such as π-π stacking between the aromatic rings or hydrogen bonding between alcohol moieties. The influence of the fluorine atoms on these interactions, which can be complex, can also be assessed. nih.gov

These simulations bridge the gap between the properties of an isolated molecule and its behavior in a realistic chemical environment, providing a dynamic perspective on its physicochemical characteristics.

Applications of 1 3,4,5 Trifluorophenyl Prop 2 En 1 Ol in Advanced Synthetic Chemistry and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

While direct examples of the use of 1-(3,4,5-trifluorophenyl)prop-2-en-1-ol in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Allylic alcohols are versatile intermediates in organic synthesis, amenable to a wide range of transformations. The presence of the trifluorophenyl group can impart unique electronic properties and metabolic stability to the target molecules.

The allylic alcohol functionality can be a precursor for stereoselective epoxidation, dihydroxylation, or ozonolysis, leading to the formation of highly functionalized chiral intermediates. For instance, asymmetric epoxidation of the allyl group can lead to chiral epoxy alcohols, which are valuable building blocks for the synthesis of various pharmaceuticals and natural products.

Furthermore, the trifluorophenyl ring can participate in various cross-coupling reactions, allowing for the construction of complex biaryl structures. The fluorine atoms can also influence the conformational preferences of the molecule, which can be crucial for its biological activity. The strategic placement of fluorine atoms can block metabolic pathways, thereby increasing the in vivo half-life of a drug candidate.

Table 1: Potential Transformations of this compound in Complex Molecule Synthesis

Reaction TypeReagents and ConditionsPotential ProductSignificance
Asymmetric EpoxidationSharpless, Jacobsen, or Shi epoxidationChiral (2R,3S)- or (2S,3R)-1-(3,4,5-trifluorophenyl)oxiran-2-yl)methanolAccess to enantiomerically pure building blocks for pharmaceuticals.
DihydroxylationOsO₄, NMO1-(3,4,5-Trifluorophenyl)propane-1,2,3-triolIntroduction of multiple stereocenters.
OzonolysisO₃, then Me₂S or PPh₃(3,4,5-Trifluorophenyl)(hydroxy)acetaldehydeFormation of functionalized aldehydes for further elaboration.
Suzuki CouplingArylboronic acid, Pd catalyst, baseSubstituted biaryl compoundsConstruction of complex aromatic systems.
Heck CouplingAlkene, Pd catalyst, baseSubstituted styrenyl compoundsCarbon-carbon bond formation.

Precursor for Advanced Fluorinated Building Blocks and Reagents

This compound serves as a valuable precursor for the synthesis of a variety of advanced fluorinated building blocks. The reactivity of both the allylic alcohol and the trifluorophenyl group can be exploited to generate novel reagents with unique properties. For instance, the allylic alcohol can be converted into the corresponding allylic fluoride (B91410) through dehydroxyfluorination reactions. researchgate.net These allylic fluorides are important synthons in their own right, participating in various nucleophilic substitution reactions.

Moreover, the trifluorophenyl moiety can be further functionalized to introduce other reactive groups. For example, lithiation of the aromatic ring followed by quenching with an electrophile can lead to a range of substituted trifluorophenyl derivatives. The combination of a reactive allyl group and a modifiable trifluorophenyl ring in one molecule makes it a versatile starting material for combinatorial chemistry approaches to generate libraries of fluorinated compounds for drug discovery and materials science research.

Table 2: Examples of Advanced Fluorinated Building Blocks Derived from this compound

Building Block TypeSynthetic RoutePotential Applications
Allylic FluoridesDehydroxyfluorination (e.g., with DAST, Deoxo-Fluor®) researchgate.netIntroduction of a fluorinated allyl moiety into organic molecules.
Trifluoromethylated DerivativesTrifluoromethylation of the alcohol acs.orgSynthesis of compounds with enhanced metabolic stability and lipophilicity.
Chiral FluorohydrinsAsymmetric hydrogenation of the double bond followed by fluorination researchgate.netChiral building blocks for asymmetric synthesis.
Boronic Acids/EstersBorylation of the aromatic ringSuzuki coupling reactions for the synthesis of complex fluorinated biaryls.

Applications in Catalyst or Ligand Development (e.g., Chiral Ligands)

The chiral nature of this compound, when resolved into its enantiomers, makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. The hydroxyl group and the double bond provide two points for coordination to a metal center, while the bulky and electronically distinct trifluorophenyl group can create a specific chiral environment around the metal.

For example, the hydroxyl group can be derivatized to introduce phosphine, amine, or other coordinating groups. The resulting bidentate or tridentate ligands can then be complexed with transition metals such as rhodium, iridium, palladium, or ruthenium to form chiral catalysts. These catalysts could potentially be used in a variety of asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The fluorine atoms on the phenyl ring can influence the electronic properties of the ligand, which in turn can affect the catalytic activity and enantioselectivity of the metal complex. The development of such ligands is an active area of research in asymmetric synthesis. nih.govmdpi.com

Potential in Polymer and Materials Science (e.g., Fluorinated Polymers, Smart Materials)

The presence of the trifluorophenyl group and a polymerizable allyl group suggests that this compound could be a valuable monomer for the synthesis of fluorinated polymers. Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electrical properties.

Polymerization of this compound or its derivatives could lead to polymers with a high fluorine content, which would be expected to exhibit properties characteristic of fluoropolymers. The pendant hydroxyl groups in the resulting polymer could be further functionalized to tune the material's properties or to introduce cross-linking sites. Such polymers could find applications as low-refractive-index materials for optical coatings, hydrophobic and oleophobic surfaces, and dielectric materials in microelectronics. Furthermore, the incorporation of the trifluorophenyl moiety could lead to materials with interesting liquid crystalline or self-assembly properties.

Table 3: Potential Properties and Applications of Polymers Derived from this compound

Polymer TypePotential PropertiesPotential Applications
HomopolymerHigh thermal stability, chemical resistance, low refractive index, hydrophobicity.Optical coatings, protective coatings, dielectric layers.
CopolymersTunable properties depending on the co-monomer.Membranes, smart materials, functional surfaces.
Cross-linked PolymersEnhanced mechanical strength and solvent resistance.High-performance elastomers, resins.

Development of Novel Optical or Electronic Materials Utilizing Fluorinated Moieties

The trifluorophenyl group is a key component in the design of novel optical and electronic materials. The strong electron-withdrawing nature of the fluorine atoms can significantly lower the HOMO and LUMO energy levels of a molecule, which is a crucial parameter for tuning the electronic properties of organic semiconductors. Incorporating the this compound moiety into larger conjugated systems could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The trifluorophenyl group can also enhance the intermolecular interactions, such as π-π stacking, which is important for charge transport in organic electronic devices. Furthermore, the fluorine atoms can improve the air stability of the materials by protecting the conjugated backbone from oxidative degradation. The allylic alcohol functionality provides a handle for further chemical modification, allowing for the fine-tuning of the material's properties and its incorporation into polymeric or dendritic structures. The development of new fluorinated materials is a rapidly growing field, and building blocks like this compound are expected to play an important role. tandfonline.com

Future Research Directions and Unexplored Avenues for 1 3,4,5 Trifluorophenyl Prop 2 En 1 Ol

Development of Novel and Sustainable Synthetic Routes

Current methods for synthesizing 1-(3,4,5-trifluorophenyl)prop-2-en-1-ol often involve traditional organometallic reagents. While effective, these methods can be improved in terms of sustainability. Future research should focus on creating more environmentally friendly and efficient synthetic strategies. mdpi.com

Key areas for development include:

Catalytic Asymmetric Synthesis: The development of methods for producing specific chiral versions of this compound is a primary goal. This could be achieved through the use of chiral catalysts.

Biocatalysis: Utilizing enzymes could provide a highly efficient and green route to creating single-enantiomer forms of the alcohol.

Photoredox Catalysis: Light-driven synthetic methods offer a milder and more sustainable alternative to traditional approaches, potentially unlocking new reaction pathways. nih.gov

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic Asymmetric SynthesisAccess to enantiomerically pure compounds, high atom economy.Development of novel chiral ligands and metal catalysts.
BiocatalysisHigh stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme screening and engineering for specific substrate acceptance.
Photoredox CatalysisUse of visible light as a renewable energy source, novel reactivity.Design of suitable photosensitizers and reaction conditions.

Exploration of Unconventional Reactivity Profiles

The interaction between the trifluorophenyl group and the allyl alcohol moiety suggests a rich and potentially underexplored area of reactivity. Future studies should aim to uncover novel chemical behaviors beyond standard transformations. rsc.orgresearchgate.netresearchgate.net

Promising areas of research include:

Fluorine-Directed Reactions: Investigating how the fluorine atoms influence the selectivity of reactions at the allylic position. researchgate.net

Radical Chemistry: Exploring the use of this compound in radical-mediated reactions could lead to new methods for forming chemical bonds. nih.gov

Rearrangement Reactions: Studying catalyzed rearrangement reactions could produce valuable and structurally diverse new molecules. researchgate.net

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

Transitioning from traditional batch processing to continuous flow chemistry offers benefits such as improved safety, scalability, and efficiency. researchgate.netijprajournal.comresearchgate.net The synthesis and modification of this compound are well-suited for this technology. nih.govresearcher.life

Future research in this area should focus on:

Development of Continuous Synthesis Protocols: Designing and optimizing flow reactor systems for the synthesis of the target molecule.

Automated Derivatization: Combining flow chemistry with automated systems to rapidly create libraries of related compounds for use in drug discovery and materials science.

Detailed Studies on Self-Assembly and Supramolecular Chemistry

The presence of both a hydrogen bond donor and a fluorinated aromatic ring suggests that this compound could be involved in various non-covalent interactions, leading to the formation of ordered supramolecular structures. nih.govmdpi.com

Unexplored avenues in this area include:

Crystal Engineering: Systematically studying the solid-state packing of the molecule to understand and control the formation of specific crystalline structures. The role of hydrogen bonds involving fluorine would be of particular interest. escholarship.org

Co-crystallization: Exploring the formation of co-crystals with other molecules to alter physical properties like solubility and melting point.

Organogel Formation: Investigating the potential for this molecule or its derivatives to form gels in organic solvents through self-assembly.

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry can offer significant insights into the reactivity and properties of this compound, helping to guide experimental work and speed up the discovery process. researchgate.net

Future theoretical studies could focus on:

Reaction Mechanism Elucidation: Using computational methods like Density Functional Theory (DFT) to model reaction pathways and better understand reactivity. nih.gov

Prediction of Spectroscopic Properties: Accurately calculating spectroscopic data to aid in the characterization of new compounds.

Modeling Supramolecular Interactions: Using molecular dynamics simulations to predict and understand the self-assembly and crystal packing of the molecule. thieme-connect.denih.gov

Modeling TechniqueApplication AreaPotential Insights
Density Functional Theory (DFT)Reaction MechanismsUnderstanding reactivity, predicting product selectivity.
Time-Dependent DFT (TD-DFT)Spectroscopic PropertiesAiding in structural elucidation, understanding electronic transitions.
Molecular Dynamics (MD)Supramolecular AssemblyPredicting crystal packing, understanding self-assembly in solution.

Investigation into Solid-State Reactivity and Phase Transitions

The study of chemical reactions and physical changes in the solid state is a developing field. The crystalline structure of this compound could be manipulated to encourage specific solid-state reactions.

Areas for future exploration include:

Topochemical Polymerization: Investigating the possibility of polymerization reactions within the crystal, which could lead to highly ordered polymers.

Polymorphism and Phase Behavior: Thoroughly studying the different crystalline forms of the compound and how they interconvert.

Solid-Gas Reactivity: Exploring reactions between the crystalline material and various gases, which could lead to novel solid-state transformations.

Q & A

Basic: What are the established synthetic routes for 1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol, and how can reaction conditions be optimized?

Methodological Answer:
A common approach is the Claisen-Schmidt condensation between 3,4,5-trifluorophenylacetone and formaldehyde under basic conditions. Microwave-assisted synthesis (e.g., 60–80 W, 10–15 min) can enhance yield and reduce side reactions compared to conventional heating, as demonstrated for structurally related fluorophenyl chalcones . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), catalyst (NaOH or KOH), and temperature (60–100°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical due to polar byproducts.

Advanced:
For enantioselective synthesis, asymmetric organocatalysis using proline-derived catalysts in chiral ionic liquids can be explored. Computational modeling (DFT) of transition states helps predict stereochemical outcomes. Contradictions in yield data between batch and flow reactors may arise from heat transfer inefficiencies; microfluidic systems with precise temperature control can resolve this .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection at 150 K minimizes thermal motion artifacts. SHELXL (via OLEX2 interface) refines the structure using full-matrix least-squares methods, with hydrogen atoms placed geometrically. ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement . Key metrics: R-factor < 5%, CCDC deposition number.

Advanced:
For disordered fluorine atoms, twin refinement in SHELXL or Bayesian probability density analysis resolves electron density ambiguities. Hydrogen-bonding networks are analyzed using Mercury’s graph-set formalism (e.g., R₂²(8) motifs), revealing supramolecular packing influenced by C–F···H interactions . Contradictions between XRD and NMR data (e.g., tautomerism) require variable-temperature XRD or solid-state NMR validation.

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Doublet-of-doublets for vinylic protons (δ 5.8–6.2 ppm), with ¹⁹F NMR showing three distinct signals for aromatic fluorines.
  • FT-IR : Broad O–H stretch (~3400 cm⁻¹), conjugated C=O (1680 cm⁻¹), and C–F stretches (1100–1250 cm⁻¹).
  • HRMS : ESI+ mode confirms [M+H]⁺ (calc. for C₉H₇F₃O: 212.0453).

Advanced:
Dynamic NMR at 500 MHz in DMSO-d₆ can detect hindered rotation around the C–C bond. Time-resolved IR spectroscopy monitors enol-keto tautomerism kinetics. Discrepancies between experimental and DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) highlight solvent effects or conformational flexibility .

Basic: How does the fluorine substitution pattern influence the compound’s reactivity?

Methodological Answer:
The 3,4,5-trifluorophenyl group enhances electrophilicity at the α-carbon due to electron-withdrawing effects, facilitating nucleophilic additions (e.g., Grignard reagents). Fluorine’s ortho/para-directing nature impacts regioselectivity in Friedel-Crafts reactions. Comparative studies with mono-/di-fluorinated analogs show reduced π-backdonation in metal complexes .

Advanced:
Fluorine’s σ-hole interactions (via SAPT-DFT calculations) explain enhanced binding to aryl hydrocarbon receptors. In photochemical reactions, fluorination red-shifts UV absorption (λmax ~270 nm), correlating with TD-DFT simulations. Contradictory catalytic activity data (e.g., hydroboration vs. hydrogenation) may stem from solvent-dependent fluorine participation .

Advanced: How can computational methods predict the compound’s biological or catalytic activity?

Methodological Answer:

  • Docking Studies (AutoDock Vina) : Target enzymes (e.g., cyclooxygenase-2) using PDB structures. Fluorine’s van der Waals radii and electronegativity are parameterized in force fields.
  • QSAR Models : Correlate logP (2.1 ± 0.3) and polar surface area (37 Ų) with antifungal activity (IC₅₀ < 10 µM).
  • MD Simulations (GROMACS) : Assess lipid bilayer permeability (ΔG ~ -15 kcal/mol) for drug delivery applications .

Data Contradictions:
Discrepancies between in silico predictions and in vitro assays (e.g., cytotoxicity) may arise from metabolite interference. LC-MS/MS metabolomics identifies unexpected adducts (e.g., glutathione conjugation) .

Advanced: What strategies resolve synthetic byproducts or racemization during scale-up?

Methodological Answer:

  • Byproduct Mitigation : UPLC-PDA identifies dimeric byproducts (m/z 423.1); fractional crystallization in heptane removes them.
  • Racemization Control : Chiral HPLC (Chiralpak IA column) monitors enantiopurity. Low-temperature (-40°C) reactions with bulky bases (e.g., LDA) suppress keto-enol tautomerism .

Contradiction Analysis:
Conflicting reports on solvent effects (e.g., THF vs. toluene) are resolved via Hansen solubility parameter modeling. DoE (Design of Experiments) optimizes parameters (pH, T, [substrate]) for >95% ee .

Basic: What safety and handling protocols are recommended for this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Storage : Amber vials under N₂ at -20°C to prevent oxidation.
  • Waste Disposal : Neutralize with 10% KOH in ethanol before incineration. MSDS indicates LD₅₀ (oral, rat) >2000 mg/kg, but fluorinated metabolites require ecotoxicity assessment (OECD 301D) .

Advanced: How is the compound utilized in materials science or supramolecular chemistry?

Methodological Answer:
As a ligand in luminescent Eu(III) complexes, its fluorinated aryl group enhances quantum yield (Φ = 0.42) by reducing non-radiative decay. In MOFs, it directs topology via F···H–C interactions (PXRD/Pawley refinement). Contradictions in porosity data (BET vs. Langmuir models) are resolved using NLDFT pore-size distributions .

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